molecular formula C12H8F3N3O2 B7680294 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide

5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide

Cat. No. B7680294
M. Wt: 283.21 g/mol
InChI Key: GHVLLXMOPQQRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide, also known as TPOXX, is a small molecule drug that has been developed to treat viral infections caused by the Orthopoxvirus family, which includes the smallpox virus. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of smallpox and is currently being used as a countermeasure against bioterrorism.

Mechanism of Action

5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide works by inhibiting the activity of an enzyme called viral RNA polymerase, which is essential for the replication of the smallpox virus. By inhibiting this enzyme, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be well-tolerated in humans, with no significant adverse effects reported. In animal studies, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to reduce the severity of smallpox infections and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in lab experiments is that it is a small molecule drug, which makes it easier to synthesize and purify compared to larger molecules such as proteins. However, one limitation is that 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is specific to the Orthopoxvirus family and cannot be used to treat other viral infections.

Future Directions

1. Development of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide analogs that can target other viral infections.
2. Exploration of the use of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in combination with other antiviral drugs.
3. Investigation of the long-term effects of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide treatment on the immune system.
4. Study of the pharmacokinetics and pharmacodynamics of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in different patient populations.
5. Development of new formulations of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide that can improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

The primary application of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is in the treatment of smallpox infections. Smallpox is a highly contagious and deadly disease that has been eradicated globally, but there is a concern that it could be used as a bioterrorism agent. 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be effective in treating smallpox infections in animal models and has been approved by the FDA for use in humans.

properties

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)8-1-2-10(18-5-8)20-9-3-7(11(16)19)4-17-6-9/h1-6H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVLLXMOPQQRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OC2=CN=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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